![molecular formula C20H18FNO3 B8598241 [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate](/img/structure/B8598241.png)
[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate
Descripción general
Descripción
[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 4-fluoro-phenyl-methanoyl group: This can be achieved through Friedel-Crafts acylation of fluorobenzene with an appropriate acyl chloride.
Introduction of the cyano group: This step involves the nucleophilic substitution of a suitable leaving group with a cyanide ion.
Esterification: The final step involves the esterification of 2,2-dimethyl-propionic acid with the intermediate formed in the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ester group can participate in hydrolysis reactions. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-propionic Acid 5-Cyano-2-[1-(4-chloro-phenyl)-methanoyl]-benzyl Ester
- 2,2-Dimethyl-propionic Acid 5-Cyano-2-[1-(4-bromo-phenyl)-methanoyl]-benzyl Ester
- 2,2-Dimethyl-propionic Acid 5-Cyano-2-[1-(4-methyl-phenyl)-methanoyl]-benzyl Ester
Uniqueness
The presence of the fluorine atom in [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate distinguishes it from its analogs. Fluorine can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H18FNO3 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H18FNO3/c1-20(2,3)19(24)25-12-15-10-13(11-22)4-9-17(15)18(23)14-5-7-16(21)8-6-14/h4-10H,12H2,1-3H3 |
Clave InChI |
KDVCPEMLEKULTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCC1=C(C=CC(=C1)C#N)C(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
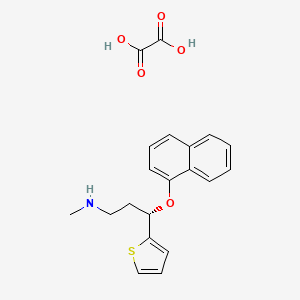
![6-tert-butylspiro[2.5]octane-1-carboxylic Acid](/img/structure/B8598161.png)
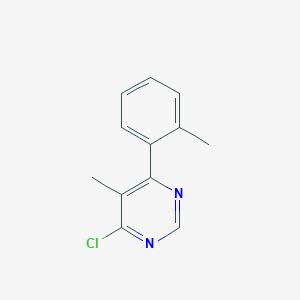
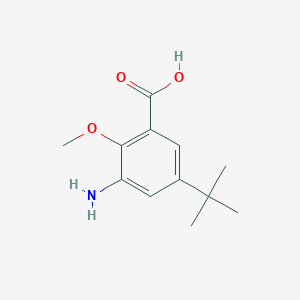
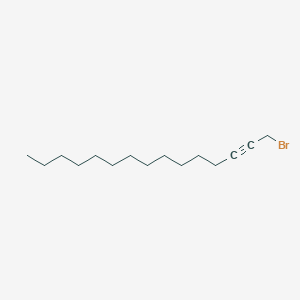
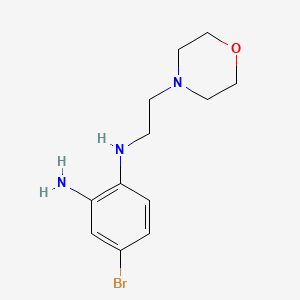
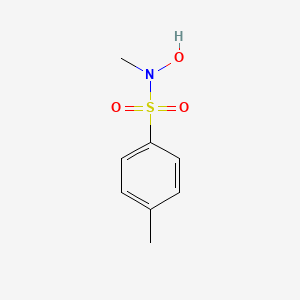
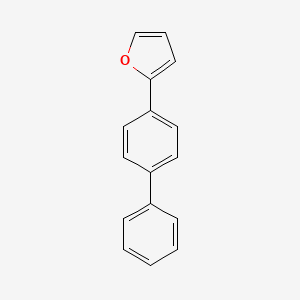
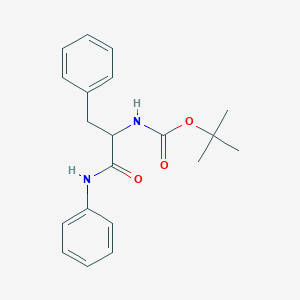
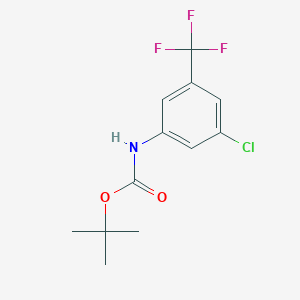
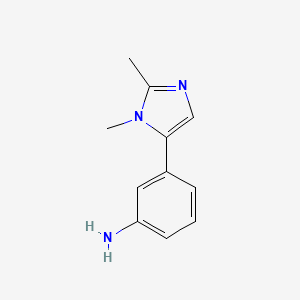

![4-[2-(1H-imidazol-5-yl)ethyl]benzoic acid](/img/structure/B8598235.png)
![Pyrimidine, 4-hydrazinyl-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B8598249.png)
